((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate
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Overview
Description
((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate: is an organic compound characterized by the presence of a dichlorophenyl group, a thioether linkage, and a cyanomethanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate typically involves the reaction of 2,6-dichlorothiophenol with a suitable cyanomethanimidothioate precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethanimidothioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Substituted cyanomethanimidothioate derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with unique properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thioether linkage and are known for their diverse biological activities.
Dichlorophenyl compounds: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.
Uniqueness: ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate is unique due to the combination of its dichlorophenyl group and cyanomethanimidothioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6Cl2N2S2 |
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Molecular Weight |
277.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)sulfanylmethyl N-cyanomethanimidothioate |
InChI |
InChI=1S/C9H6Cl2N2S2/c10-7-2-1-3-8(11)9(7)15-6-14-5-13-4-12/h1-3,5H,6H2 |
InChI Key |
GTJJRTDGPQAXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCSC=NC#N)Cl |
Origin of Product |
United States |
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